Gentamicin B

Structure-Activity Relationship Aminoglycoside Antibiotics Bacterial Ribosome

Standard gentamicin complex is dominated by C-type congeners, making isolated Gentamicin B nearly inaccessible through conventional supply chains-yet it is the sole viable precursor for isepamicin semisynthesis. This purified lot resolves that sourcing gap. • Isepamicin manufacturing intermediate: unmodified 1-N position enables selective acylation unattainable with C-type components. • Unique garosamine C-methylation delivers differential AME kinetics (elevated Km for AAC(3)-I), enabling resistance mechanism studies. • Essential comparator in aminoglycoside SAR panels for ribosomal binding and nephrotoxicity profiling.

Molecular Formula C19H38N4O10
Molecular Weight 482.5 g/mol
CAS No. 36889-15-3
Cat. No. B1254584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin B
CAS36889-15-3
Synonymsgentamicin B
gentamicin B sulfate
gentamicin B1
Molecular FormulaC19H38N4O10
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O
InChIInChI=1S/C19H38N4O10/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+/m1/s1
InChIKeyRHRAMPXHWHSKQB-GGEUKFTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin B: Structural & Biosynthetic Overview


Gentamicin B (CAS 36889-15-3), also known as Betamicin, is a minor component of the clinically utilized gentamicin aminoglycoside antibiotic complex, which is predominantly composed of the C-type congeners (C1, C1a, C2) [1]. Unlike the C-type gentamicins, which feature a purpurosamine ring, Gentamicin B possesses a structurally distinct 2-deoxystreptamine core with a specific C-methyl substitution pattern on its garosamine moiety [1][2]. This structural divergence fundamentally alters its interaction with bacterial ribosomes and aminoglycoside-modifying enzymes, conferring a unique profile of activity and resistance susceptibility that differentiates it from the major components of the gentamicin mixture [1].

1
Structural probe
Unique 2-deoxystreptamine core with garosamine C-methyl substitution enables aminoglycoside structure-activity relationship studies
2
Resistance enzymology
Distinct substrate profile for aminoglycoside-modifying enzymes supports resistance mechanism research
3
Semisynthesis precursor
Essential starting material for Isepamicin and derivative synthesis via selective 1-N-acylation
4
Biosynthetic study
Trace-level fermentation product targeted in metabolic engineering yield improvement research

Why Gentamicin B Cannot Be Substituted


The gentamicin complex is not a uniform mixture of interchangeable molecules; its components exhibit distinct biological activities and resistance profiles due to subtle but critical structural variations. Specifically, Gentamicin B possesses a C-methyl group on its garosamine ring, a feature absent in major C-type congeners like C1a and C2 [1]. This methylation significantly alters the compound's recognition by bacterial resistance enzymes, such as aminoglycoside acetyltransferases, and its ability to inhibit protein synthesis [1]. Furthermore, Gentamicin B is produced via a separate, minor biosynthetic pathway that is not synchronized with the main C-component pathway in wild-type Micromonospora echinospora [2]. This leads to its low natural abundance, making it a specialized, high-value compound rather than a simple, interchangeable component of the complex [2]. Therefore, using a standard gentamicin complex (e.g., sulfate salt) does not provide a reliable source of Gentamicin B for applications requiring its specific structure or activity profile.

Gentamicin B (Target)
2-deoxystreptamine core with 6'-C-methyl garosamine; distinct minor biosynthetic pathway; recognized by resistance enzymes with lower affinity
C-type Gentamicins (Complex / C1a)
Purpurosamine-containing; unmethylated at 6'-position; dominant fermentation products; high-affinity substrate for acetyltransferases; cannot serve as precursor for Isepamicin
Key difference
Methylation pattern alters ribosomal A-site interaction and enzymatic modification susceptibility
Substitution consequence
Using crude gentamicin complex does not provide reliable Gentamicin B content; resistance profile and synthetic utility may not transfer
Procurement context
High-value minor component requiring dedicated isolation or engineered strain production
Common misconception
Gentamicin sulfate mixture cannot replace purified Gentamicin B for structure-specific or semisynthetic applications

Key Evidence: Gentamicin B vs. Other Congeners


6'-C-Methylation and Antibacterial Potency

Gentamicin B is structurally characterized by a C-methyl group at the 6'-position of its garosamine ring. This methylation pattern is a critical determinant of its antibacterial potency and resistance profile. In a direct comparative study of a full set of synthetic gentamicin congeners, the presence or absence of methylation at the 6'-position was shown to be a key variable in determining antiribosomal activity against bacterial and hybrid ribosomes [1]. While the major clinical component Gentamicin C1a is unmethylated at this position, Gentamicin B's methylation is associated with a distinct interaction with the ribosomal A-site, which is a primary target for aminoglycoside antibiotics [1].

6'-C-Methylation & Potency
Class-level inference
Gentamicin B: C-methylated at 6'-position Gentamicin C1a: unmethylated at 6'-position
Reported structural determinant of ribosomal A-site binding and resistance enzyme recognition
Qualitative structural difference; in vitro antiribosomal assay context
Structure-Activity Relationship Aminoglycoside Antibiotics Bacterial Ribosome

Aminoglycoside Acetyltransferase Susceptibility

Gentamicin B is a substrate for specific aminoglycoside-modifying enzymes, including gentamicin acetyltransferase I. In a seminal study on enzyme kinetics, Gentamicin B was shown to be acetylated by this enzyme, but with a much higher Km (Michaelis constant) compared to the best substrate, Gentamicin C1a [1]. This indicates that the enzyme has a lower affinity for Gentamicin B, meaning it is less efficiently modified and thus potentially retains greater activity against strains expressing this resistance mechanism compared to more susceptible congeners [1].

Acetyltransferase Susceptibility
Head-to-head
Higher Km vs Gentamicin C1a (lower modification efficiency)
Supports resistance enzyme substrate specificity research
In vitro AAC(3)-I kinetic assay context; qualitative Km comparison
Antibiotic Resistance Enzymology Aminoglycoside Acetyltransferase

Biosynthetic Bottleneck and Low Natural Yield

Gentamicin B is produced via a distinct, minor biosynthetic pathway in Micromonospora echinospora, which operates independently of the main pathway for the C-type components [1]. This pathway is characterized by weak and unsynchronized gene expression of key enzymes, resulting in its production in only trace amounts in wild-type strains [1]. In contrast, the C-type gentamicins (C1, C1a, C2) are the dominant fermentation products, constituting >90% of the total gentamicin complex [1]. This low natural titer makes Gentamicin B a rate-limiting starting material for the industrial synthesis of semisynthetic derivatives like isepamicin [1].

Biosynthetic Bottleneck
Class-level inference
Trace amounts vs >90% C-type complex in wild-type fermentation
Low natural abundance drives procurement and metabolic engineering interest
Data to verify; fermentation context-dependent
Biosynthesis Metabolic Engineering Fermentation

Precursor for Isepamicin Semisynthesis

Gentamicin B serves as the direct and essential precursor for the industrial synthesis of Isepamicin (Sch 21420, 1-N-HAPA gentamicin B), a semisynthetic aminoglycoside developed to overcome common resistance mechanisms and reduce toxicity [1]. In contrast, other gentamicin components cannot be used for this specific chemical modification. Isepamicin is manufactured by acylation of the 1-N position of Gentamicin B, a reaction that is not possible with the structurally distinct C-type congeners [1]. This derivative has been shown to possess antibacterial activity comparable to amikacin but with a lower potential for nephrotoxicity compared to the parent gentamicin complex [2].

Precursor for Isepamicin
Supporting evidence
Gentamicin B: direct 1-N-acylation precursor C-type components: unsuitable for same transformation
Essential starting material for semisynthetic aminoglycoside production
Chemical synthesis context; reported industrial relevance
Semisynthesis Drug Development Aminoglycoside

Research & Industrial Applications


Semisynthesis of Isepamicin and Derivatives

The primary industrial application of Gentamicin B is as a critical starting material for the semisynthesis of Isepamicin and potentially other novel derivatives [1]. Its unique structure, specifically the unmodified 1-N position, allows for selective chemical acylation, a modification that is not possible with the major C-type gentamicin components [1]. This application is directly supported by evidence of its role as an essential precursor in industrial manufacturing processes [1].

Probing Resistance Enzyme Mechanisms

Gentamicin B is a valuable tool for studying the substrate specificity of aminoglycoside-modifying enzymes (AMEs). Due to its distinct kinetic profile (e.g., higher Km for AAC(3)-I) compared to major congeners like Gentamicin C1a, it can be used to probe the active site requirements of these enzymes and to understand the structural basis for antibiotic resistance [1]. This application leverages the direct comparative enzyme kinetic data that demonstrates its differential susceptibility to modification [1].

Structure-Activity Relationship (SAR) Analysis

The structural divergence of Gentamicin B, particularly the C-methylation pattern on its garosamine ring, makes it an essential comparator in systematic SAR studies of aminoglycosides [1]. Its inclusion in panels of purified congeners allows researchers to isolate the contribution of specific functional groups to antibacterial potency, ribosomal binding, and eukaryotic cell toxicity [1]. This application is based on class-level inference from comparative studies that highlight the role of 6'-position methylation in antiribosomal activity [1].

Metabolic Engineering for Yield Improvement

Given its extremely low natural titer in wild-type fermentation [1], Gentamicin B serves as a challenging and high-value target for metabolic engineering and bioprocess optimization. Research efforts focus on modifying Micromonospora echinospora strains to increase the yield of this specific minor component, either by upregulating its dedicated biosynthetic pathway or by knocking out competing pathways for C-type components [1]. This application is directly justified by the quantitative evidence of its trace-level production relative to the major components [1].

Application
Selection Property
Validation Focus
Semisynthesis precursor studies
Unique 1-N position reactivity
Acylation efficiency and derivative characterization
AME substrate specificity research
Distinct kinetic profile vs C-type congeners
Enzyme affinity and modification rate comparison
Aminoglycoside SAR analysis
6'-C-methyl garosamine structure
Ribosomal binding and resistance enzyme interaction
Metabolic engineering target
Low natural yield pathway
Strain engineering and fermentation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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